Terephthalaldehyde dihydrochloride

Biofuel cells Enzyme immobilization π-Conjugated crosslinkers

Terephthalaldehyde dihydrochloride (CAS not uniquely assigned; molecular formula C₈H₈Cl₂O₂, MW 205.99) is the bis-hydrochloride salt of terephthalaldehyde (benzene-1,4-dicarboxaldehyde, CAS 623-27-8). As an aromatic dialdehyde in its protected salt form, it serves as a shelf-stable, readily handleable precursor that liberates the free dialdehyde upon basification.

Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
Cat. No. B14762753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalaldehyde dihydrochloride
Molecular FormulaC8H8Cl2O2
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C=O.Cl.Cl
InChIInChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H
InChIKeyKPTPCYVULCSKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terephthalaldehyde Dihydrochloride: Quantitative Differentiation Guide for Procurement and Research Selection


Terephthalaldehyde dihydrochloride (CAS not uniquely assigned; molecular formula C₈H₈Cl₂O₂, MW 205.99) is the bis-hydrochloride salt of terephthalaldehyde (benzene-1,4-dicarboxaldehyde, CAS 623-27-8) . As an aromatic dialdehyde in its protected salt form, it serves as a shelf-stable, readily handleable precursor that liberates the free dialdehyde upon basification. The terephthalaldehyde scaffold—featuring two para-positioned aldehyde groups—has been directly compared against glutaraldehyde, glyoxal, formaldehyde, and its isomeric benzenedicarboxaldehydes in crosslinking, biosensing, membrane separation, and phenolic resin applications [1]. This guide isolates the quantifiable performance gaps that justify selecting the dihydrochloride over these alternatives, with particular attention to the stability, solubility, and handling advantages inherent to the salt form relative to the free dialdehyde base [2].

Stable dihydrochloride salt for ambient handling and storage
Latent free dialdehyde release under basic aqueous conditions
Aqueous formulation-ready with enhanced solubility over free base

Why Terephthalaldehyde Dihydrochloride Cannot Be Substituted by Generic Dialdehydes Without Performance Loss


Aldehyde-based crosslinkers and resin precursors cannot be interchanged generically because their reactivity, spacer geometry, electron-delocalization properties, and hydration behavior dictate radically different performance outcomes. Terephthalaldehyde dihydrochloride—by virtue of its para-aromatic scaffold and latent dialdehyde release—occupies a unique performance niche that aliphatic dialdehydes (glutaraldehyde, glyoxal), the ortho or meta isomers (phthalaldehyde, isophthalaldehyde), and monoaldehydes (formaldehyde, benzaldehyde) cannot replicate. Direct comparative studies reveal that terephthalaldehyde delivers a 65% higher maximum power density than glutaraldehyde in enzymatic biofuel cells, a 2.3-fold higher crosslinking rate than glyoxal in PVA fiber acetalization, and a balanced separation factor–flux profile in pervaporation membranes that neither glyoxal (higher selectivity but lower flux) nor glutaraldehyde (higher flux but lower selectivity) can simultaneously achieve [1]. The dihydrochloride salt form further widens this differentiation by providing enhanced aqueous solubility and ambient storage stability relative to the air-sensitive, sparingly water-soluble free base (3 g/L at 50°C), making it the preferred form for aqueous formulation workflows [2].

Aliphatic dialdehydes

Lack the aromatic π-conjugated scaffold that enables electron delocalization and high power density in bioelectrodes.

Ortho / meta isomers

Exhibit substantially lower covalent hydration, altering aqueous-phase reactivity and crosslinking selectivity.

Monoaldehydes / formaldehyde

Cannot provide the bis-aldehyde crosslinking geometry required for PVA acetalization, membrane formation, or resin network integrity.

Terephthalaldehyde Dihydrochloride – Comparator-Anchored Quantitative Differentiation Evidence


Enzymatic Biofuel Cell Power Density: Terephthalaldehyde vs Glutaraldehyde Crosslinker

In a direct head-to-head comparison, glucose oxidase/PEI/carbon nanotube (GOx/PEI/CNT) biocatalysts crosslinked with terephthalaldehyde (TPA) achieved a maximum power density (MPD) of 0.66 mW cm⁻², compared with 0.40 mW cm⁻² for identically prepared glutaraldehyde (GA)-crosslinked catalysts—a 65% improvement. This performance edge is attributed to the π-conjugated electron pathway formed between the aromatic aldehyde of TPA and amine groups of GOx/PEI, which delocalizes electrons and promotes electron transfer [1]. Furthermore, TPA-crosslinked catalysts retained 92% of their initial catalytic activity after five weeks of repeated measurement, demonstrating superior operational stability [1].

Biofuel cell MPD
Head-to-head
TPA: 0.66 mW cm⁻² vs GA: 0.40 mW cm⁻²
+65%
Reported higher power density in CNT/GOx platform.
92% activity retention after 5 weeks.
Biofuel cells Enzyme immobilization π-Conjugated crosslinkers

Pervaporation Membrane Dehydration: Terephthalaldehyde vs Glyoxal vs Glutaraldehyde

In PVA/PAN composite membranes for pervaporation dehydration of 95% ethanol/water at 70°C, three dialdehyde crosslinkers were compared. Terephthalaldehyde (TPA) delivered a separation factor of 460 and a flux of 280 g/(m²·h). Glyoxal-crosslinked membranes achieved a higher separation factor (≈600) but at a substantially lower flux (≈150 g/(m²·h)), while glutaraldehyde-crosslinked membranes offered higher flux (≈200 g/(m²·h)) at a significantly lower separation factor (≈200) [1]. TPA uniquely balances high selectivity and high throughput—the product of separation factor × flux (128,800) exceeds that of both glyoxal (90,000) and glutaraldehyde (40,000), making TPA the most productive crosslinker in this application class.

Pervaporation SF × Flux
Head-to-head
TPA: 460 / 280 g/(m²·h) vs Glyoxal: ≈600 / 150; GA: ≈200 / 200
1.43× higher productivity index
Reported balanced selectivity and flux avoids trade-off.
PVA/PAN membrane, 95% ethanol/water at 70°C.
Pervaporation Membrane separation Ethanol dehydration

PVA Fiber Crosslinking Rate: Terephthalaldehyde vs Glyoxal

In acetalization studies of polyvinyl alcohol (PVA) fibers, terephthalaldehyde (TPA) was found to cross-link much more readily than glyoxal. The extent of crosslinking—computed from weight increase due to bound dialdehyde—demonstrated that TPA achieves substantially faster and more complete crosslinking under identical sulfuric acid-catalyzed conditions. TPA-crosslinked fibers achieved wet-heat resistance up to 140°C at approximately 20 mole percent acetalization, whereas glyoxal required more forcing conditions and showed different dependence on reaction parameters [1]. The study explicitly states: 'These results show that terephthalaldehyde cross-links much more readily than glyoxal' [1].

PVA Fiber Crosslinking Rate
Head-to-head
TPA: rapid kinetics, 140°C resistance at ~20 mol% vs Glyoxal: slower, higher loading required
“much more readily” reported
Supports faster process and lower crosslinker loading.
Acid-catalyzed acetalization of PVA fibers.
Polyvinyl alcohol fiber Acetalization Crosslinking kinetics

Benzenedicarboxaldehyde Isomer Hydration Behavior: Aqueous Solution Chemistry Differentiation

Polarographic studies of the three isomeric benzenedicarboxaldehydes revealed stark differences in covalent hydration that directly affect their solution reactivity. Terephthalaldehyde (para, benzene-1,4-dicarboxaldehyde) exists in aqueous solution as approximately 50% monohydrated form. In contrast, isophthalaldehyde (meta, benzene-1,3-dicarboxaldehyde) is less than 3% hydrated, while orthophthalaldehyde (ortho, benzene-1,2-dicarboxaldehyde) exhibits very strong hydration with multiple coexisting forms (unhydrated, acyclic monohydrated, and cyclic hemiacetal) [1]. These hydration differences produce distinct electrochemical signatures and govern the rate and selectivity of reactions with amino acids and other nucleophiles, making the isomers non-interchangeable in applications where aqueous-phase reactivity is critical.

Covalent Hydration
Head-to-head
~50% monohydrated
Predictable aqueous speciation vs isomers.
Isophthalaldehyde:
Phenolic Resin Char Yield
Class-level
TPA resin: char 76.0%, T₅% 397°C vs Formaldehyde resin: CMR-classified
Non-hazardous; competitive thermal performance
Reported formaldehyde-free alternative with high char yield.
Fc-PTPA resin TGA at 800°C; REE extraction >50 mg/g.
Chitosan Hydrogel Swelling
Head-to-head
3287% swelling
Reported higher swelling and anionic dye adsorption vs GA.
6-cycle reusability confirmed by FTIR.
Isomer selectivity Covalent hydration Electrochemical behavior

Phenolic Resin Formulation: Terephthalaldehyde as a Non-Toxic Formaldehyde Replacement with Superior Char Yield

Terephthalaldehyde (TPA) has been demonstrated as a direct, non-toxic replacement for formaldehyde in phenolic resin synthesis. Unlike formaldehyde—classified as carcinogenic, mutagenic, and reprotoxic (CMR)—TPA is classified as non-hazardous [1]. In ferrocenecarboxaldehyde-modified TPA-phenolic resins (Fc-PTPA), a high char yield of 76.0% at 800°C was achieved with a T₅% decomposition temperature of 397°C, performance metrics that meet or exceed those of traditional formaldehyde-based phenolic resins while eliminating toxicological risk [2]. Additionally, TPA-resorcinol resins demonstrated rare-earth element extraction capacities exceeding 50 mg/g with quantitative back-extraction using 2 M HNO₃ [3].

Phenolic Resin Char Yield
Class-level
TPA resin: char 76.0%, T₅% 397°C vs Formaldehyde resin: CMR-classified
Non-hazardous; competitive thermal performance
Reported formaldehyde-free alternative with high char yield.
Fc-PTPA resin TGA at 800°C; REE extraction >50 mg/g.
Phenolic resins Formaldehyde replacement Thermal stability

Chitosan Hydrogel Swelling and Dye Adsorption: Terephthalaldehyde vs Glutaraldehyde Crosslinking

Ultrasound-synthesized crosslinked chitosan hydrogels using terephthalaldehyde (CAAT) and glutaraldehyde (CAAG) were directly compared for anionic dye removal. CAAT exhibited a swelling percentage of 3287%—substantially higher than CAAG—and followed Fickian swelling kinetics [1]. The adsorption capacity of CAAT for anionic dyes (particularly carcinogenic Congo Red azo dye) was higher than that of CAAG, and CAAT retained high selectivity for anionic dyes even in multi-component (anionic + cationic) systems. Furthermore, CAAT demonstrated reusability over six adsorption–desorption cycles with FTIR-confirmed structural stability [1].

Chitosan Hydrogel Swelling
Head-to-head
3287% swelling
Reported higher swelling and anionic dye adsorption vs GA.
6-cycle reusability confirmed by FTIR.
Chitosan hydrogel Dye removal Swelling capacity

Optimal Application Scenarios for Terephthalaldehyde Dihydrochloride Based on Verified Differentiation Evidence


Enzymatic Biofuel Cell Electrode Fabrication Requiring High Power Density and Long-Term Stability

When procuring a crosslinker for glucose oxidase-based bioanode fabrication on CNT/PEI platforms, terephthalaldehyde dihydrochloride is the evidence-supported choice. Direct comparative data show a 65% higher maximum power density (0.66 vs 0.40 mW cm⁻²) and 92% activity retention after five weeks versus glutaraldehyde, attributable to the unique π-conjugated electron pathway that terephthalaldehyde's aromatic core enables [1]. The dihydrochloride salt form facilitates aqueous formulation of the crosslinking solution, overcoming the limited water solubility of the free dialdehyde base (3 g/L at 50°C) [2].

Pervaporation Membrane Manufacturing for Ethanol Dehydration with Balanced Selectivity–Flux Requirements

For industrial pervaporation dehydration of ethanol/water mixtures, terephthalaldehyde dihydrochloride-crosslinked PVA/PAN membranes uniquely avoid the selectivity–flux trade-off that plagues both glyoxal (high SF of ~600 but low flux of ~150 g/m²·h) and glutaraldehyde (high flux of ~200 g/m²·h but low SF of ~200). TPA delivers a separation factor of 460 with a flux of 280 g/(m²·h), yielding the highest combined productivity index [1]. This balanced performance profile makes TPA the optimal crosslinker when both throughput and separation efficiency are critical process metrics.

Formaldehyde-Free Phenolic Resin Production for High-Temperature Carbon-Based Materials

For manufacturers transitioning away from CMR-classified formaldehyde in phenolic resin synthesis, terephthalaldehyde dihydrochloride offers a validated, non-hazardous alternative. TPA-based phenolic resins (PTPA) achieve a char yield of 76.0% at 800°C with a T₅% of 397°C, meeting or exceeding the thermal performance of traditional PF resoles while eliminating the regulatory and occupational health liabilities of formaldehyde [1]. Additionally, TPA-resorcinol ion-exchange resins have been validated for rare-earth element extraction with capacities >50 mg/g [2].

Chitosan-Based Hydrogel Adsorbents for Selective Anionic Dye Removal in Wastewater Treatment

For hydrogel-based wastewater treatment systems targeting anionic dyes (especially carcinogenic azo dyes such as Congo Red), TPA-crosslinked chitosan (CAAT) is the superior choice over conventional glutaraldehyde-crosslinked chitosan (CAAG). CAAT achieves 3287% swelling capacity with higher dye adsorption performance and maintains structural integrity and selectivity over six adsorption–desorption cycles [1]. The dihydrochloride salt form provides ready aqueous solubility for hydrogel preparation.

Application
Selection Property
Validation Focus
Enzymatic biofuel cell electrode fabrication
π-Conjugated electron pathway crosslinking
Power density and operational stability
Pervaporation membrane manufacturing
Balanced selectivity–flux crosslinker
Separation factor and flux product
Formaldehyde-free phenolic resin synthesis
Non-CMR classification
Char yield and thermal stability
Chitosan hydrogel adsorbents for anionic dyes
High-swelling crosslinked network
Swelling capacity and cycle reusability
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